molecular formula C10H6ClNO2 B1353871 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde CAS No. 73568-44-2

6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Cat. No. B1353871
CAS RN: 73568-44-2
M. Wt: 207.61 g/mol
InChI Key: CBLORNUIUVMGAS-UHFFFAOYSA-N
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Description

6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO2 . It is a derivative of 2-oxo-1,2-dihydroquinoline-3-carboxamides, which have been synthesized and characterized for their biological evaluation in inhibiting acetylcholinesterase enzyme (AChE) .


Synthesis Analysis

The synthesis of 6-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde involves the use of ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate and hydrazine hydrate . The mixture is refluxed for 24 hours, and ice-water is added. The precipitate is then filtered and recrystallized from ethanol .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is characterized by a quinoline core, which is a nitrogen-containing bicyclic compound . The compound also contains a chlorine atom, which is attached to the sixth carbon of the quinoline ring .


Chemical Reactions Analysis

Quinoline derivatives, including 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, are known to exhibit various chemical reactions. For instance, they can undergo condensation reactions with stearic acid hydrazide . They also show inhibitory activity against AChE, which is supposed to reduce the acidity of the medium and subsequently the limonene release .


Physical And Chemical Properties Analysis

The molecular weight of 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is 193.63 g/mol . More detailed physical and chemical properties such as melting point, solubility, and spectral data (NMR, IR, Mass) may need to be obtained from specific experimental studies or reliable databases.

Scientific Research Applications

Synthesis Methodology 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has been a subject of interest due to its potential in various synthetic applications. For instance, the synthesis of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde involves a route encompassing ammonolysis of ester, cyclization, methylation of amine, and hydrolysis reaction, showcasing a high yield and suitability for industrial production (Song Li-qian, 2014).

Catalysis in Amidation Reactions Ruthenium(II) complexes with ligands based on 2-oxo-1,2-dihydroquinoline-3-carbaldehyde derivatives have demonstrated efficiency as catalysts for dehydrogenative amidation, providing an eco-friendly and atom-efficient approach for the synthesis of amides from alcohols and amines. The success of these catalysts in various substrates underlines their versatility and potential for green chemistry applications (Sellappan Selvamurugan et al., 2017).

Applications in Material and Biological Sciences

Synthesis of Heterocyclic Compounds The chemical structure of 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde allows for its use in the synthesis of complex heterocyclic systems. Notably, it serves as a precursor in the Friedländer synthesis of benzo[3,4‐h][1,6]naphthyridine derivatives, highlighting its role in the creation of novel compounds with potential applications across material science and pharmacology (Ramhari V. Rote et al., 2011).

Complex Formation and Biological Interactions The compound's ability to form complexes with metals like Cu(II) and Ni(II) is notable. The complexes display intriguing properties, including magnetic susceptibility and potential biological activity, as indicated by their interaction with tumor cells and cellular uptake, highlighting a path towards pharmaceutical applications (Y. P. Tupolova et al., 2021).

Inhibition of Corrosion In the field of material science, derivatives of 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde have shown remarkable properties as corrosion inhibitors, offering protection for metals in corrosive environments. This application is crucial in industrial settings where metal longevity is a concern (H. Lgaz et al., 2017).

Future Directions

The future directions for the study of 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde and its derivatives could involve further exploration of their biological activities, particularly their potential as therapeutic agents . For instance, their inhibitory activity against AChE suggests potential in the treatment of Alzheimer’s disease . Additionally, the development of more efficient synthetic methodologies and the study of other biological targets could also be areas of future research .

properties

IUPAC Name

6-chloro-2-oxo-1H-quinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-8-1-2-9-6(4-8)3-7(5-13)10(14)12-9/h1-5H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLORNUIUVMGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(C(=O)N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90501117
Record name 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

CAS RN

73568-44-2
Record name 6-Chloro-1,2-dihydro-2-oxo-3-quinolinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73568-44-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 73568-44-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
T Thirunavukkarasu, H Puschmann… - Applied …, 2018 - Wiley Online Library
A water soluble chloro bridged binuclear copper(II) complex (3) and mononuclear complex (4) have been synthesized from chloro substituted 2‐oxo‐1,2‐dihydroquinolin‐3‐yl‐…
Number of citations: 7 onlinelibrary.wiley.com
T Thirunavukkarasu, H Puschmann, HA Sparkes… - research-information.bris.ac.uk
A water soluble chloro bridged binuclear copper (II) complex (3) and mononuclear complex (4) have been synthesized from chloro substituted 2-oxo-1, 2-dihydroquinolin-3-yl-methylene…
Number of citations: 2 research-information.bris.ac.uk
JA Caravella, J Lin, RB Diebold… - Journal of Medicinal …, 2020 - ACS Publications
Inhibition of mutant IDH1 is being evaluated clinically as a treatment option for oncology. Here we describe the structure-based design and optimization of quinoline lead compounds to …
Number of citations: 84 pubs.acs.org
H Govender, C Mocktar, HM Kumalo… - … , Sulfur, and Silicon …, 2019 - Taylor & Francis
Fifteen 2-quinolone thiosemicarbazone derivatives of which eleven were new, were synthesized at room temperature. The key intermediate was the quinolone carbaldehyde, from …
Number of citations: 25 www.tandfonline.com
J Lin, W Lu, JA Caravella, AM Campbell… - Journal of Medicinal …, 2019 - ACS Publications
Mutations at the arginine residue (R132) in isocitrate dehydrogenase 1 (IDH1) are frequently identified in various human cancers. Inhibition of mutant IDH1 (mIDH1) with small …
Number of citations: 32 pubs.acs.org
HH Jardosh, MP Patel - Arabian Journal of Chemistry, 2017 - Elsevier
A new series of aurones 3a–x has been synthesized by aldol condensation of N-(Un)substituted quinolone-3-carbaldehydes 1a–h and (Un)substituted benzofuran-3(2H)-ones 2a–c in …
Number of citations: 32 www.sciencedirect.com
Z Hu, Q Deng, S Yang, D Guo - Colloids and Surfaces A: Physicochemical …, 2020 - Elsevier
A series of novel 2-quinolone ligands and their corresponding Eu(III) complexes were prepared. The effect of different solvents, different ligand concentrations and different substituents …
Number of citations: 9 www.sciencedirect.com
AH Patel - 2011 - search.proquest.com
Ten newly 2-Substituted-5-phenyl 1, 3, 4-thiadiazoles (ASH 1-10) were synthesized by the reaction of substituted 2-Chloroquinoline-3-carbaldehydes (3 ae) and 2-Oxo-1, 2-…
Number of citations: 0 search.proquest.com

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